molecular formula C45H89NO5 B13366211 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate

7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate

Cat. No.: B13366211
M. Wt: 724.2 g/mol
InChI Key: YRXKTLBYCZVCEL-UHFFFAOYSA-N
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Description

7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate is a complex organic compound with the molecular formula C45H89NO5. This compound is primarily used in biochemical research and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes esterification, amidation, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance productivity and consistency .

Chemical Reactions Analysis

Types of Reactions

7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary alcohols .

Scientific Research Applications

7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate involves its interaction with cellular membranes and lipid bilayers. The compound can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cationic and neutral lipids used in biochemical research, such as:

Uniqueness

What sets 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate apart is its unique structure, which combines both hydrophilic and hydrophobic regions. This amphiphilic nature allows it to interact effectively with lipid bilayers, making it particularly useful in applications involving membrane dynamics and drug delivery .

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

7-[2-hydroxyethyl(10-octanoyloxydecan-2-yl)amino]heptyl 2-octyldecanoate

InChI

InChI=1S/C45H89NO5/c1-5-8-11-14-21-27-34-43(35-28-22-15-12-9-6-2)45(49)51-41-32-25-18-23-30-37-46(38-39-47)42(4)33-26-20-16-17-24-31-40-50-44(48)36-29-19-13-10-7-3/h42-43,47H,5-41H2,1-4H3

InChI Key

YRXKTLBYCZVCEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCCN(CCO)C(C)CCCCCCCCOC(=O)CCCCCCC

Origin of Product

United States

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